methanediol basic properties and structure
methanediol basic properties and structure
An In-depth Technical Guide to the Core Properties and Structure of Methanediol
Methanediol (CH₂O₂), also known as methylene (B1212753) glycol or formaldehyde (B43269) monohydrate, is the simplest geminal diol, an organic compound with two hydroxyl groups attached to the same carbon atom.[1][2][3] It is recognized as a key intermediate in atmospheric chemistry, a potential component of interstellar ice grains, and the predominant species in aqueous solutions of formaldehyde.[4][5][6][7] Despite being historically considered an unstable transient molecule, recent advancements have enabled its synthesis and characterization in the gas phase, revealing significant kinetic stability.[7][8] This guide provides a comprehensive overview of the fundamental properties and structural characteristics of methanediol, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Conformation
The molecular geometry of methanediol centers around a tetrahedrally coordinated sp³-hybridized carbon atom. Theoretical calculations and experimental observations have shown that methanediol exists in two primary conformational forms: a thermodynamically more stable C₂ conformer and a slightly higher energy Cₛ conformer.[9] The C₂ configuration is preferred due to reduced steric repulsion between the hydroxyl groups.[10]
Intramolecular hydrogen bonding between the two hydroxyl groups plays a significant role in determining the molecule's conformational preferences and physical properties.[9] The structural parameters of the more stable C₂ conformer have been determined through high-level computational studies.[9][10]
Table 1: Structural Parameters of Methanediol (C₂ Conformer) vs. Methanol (B129727)
| Parameter | Methanediol | Methanol | Reference |
|---|---|---|---|
| Bond Lengths | |||
| C-O | 1.408 Å | 1.427 Å | [9][10] |
| C-H | 1.092 Å | 1.096 Å | [9][10] |
| O-H | 0.964 Å | 0.956 Å | [9][10] |
| Bond Angles |
| ∠ O-C-O | ~111.1° | N/A |[9] |
Note: The C-O bond in methanediol is shorter than in methanol, indicating a stronger interaction due to the presence of the second electronegative oxygen atom. Conversely, the O-H bond is slightly elongated.[9][10]
Physicochemical Properties
Methanediol is a colorless liquid under standard conditions.[1][9] Its properties are largely dictated by its ability to form hydrogen bonds. The key physicochemical data are summarized below.
Table 2: Summary of Methanediol Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | CH₂(OH)₂ or CH₄O₂ | [1][11] |
| Molar Mass | 48.041 g·mol⁻¹ | [1][3] |
| Appearance | Colorless liquid | [1][3] |
| Density | ~1.199 g/cm³ | [1][3][9] |
| Boiling Point | 194 °C (467 K) | [1][12] |
| Flash Point | 99.8 °C (372.9 K) | [1][3] |
| Vapor Pressure | 16.1 Pa | [1] |
| Acidity (pKa) | 13.29 | [1] |
| Hydrogen Bond Donors | 2 | [11] |
| Hydrogen Bond Acceptors | 2 |[11] |
Formation from Formaldehyde and Equilibrium
Methanediol is the hydration product of formaldehyde.[1][2] In aqueous solutions, an equilibrium exists between formaldehyde and methanediol, which strongly favors the hydrated form. The equilibrium constant (K) for this hydration is estimated to be 10³, meaning that in a dilute aqueous solution (e.g., 5% by weight), over 80% of the formaldehyde exists as methanediol.[1][2][13]
CH₂O + H₂O ⇌ CH₂(OH)₂
In more concentrated solutions, methanediol has a tendency to oligomerize, forming short polymers known as paraformaldehyde, HO(CH₂O)ₙH.[1][4]
Stability and Reactivity
While geminal diols are often thermodynamically unstable, methanediol has been shown to be kinetically stable in the gas phase.[7] Theoretical calculations predict a significant energy barrier for its unimolecular decomposition back to formaldehyde and water, estimated at 181-191 kJ·mol⁻¹.[7] This stability allows for its existence and detection under specific laboratory conditions and suggests it can persist in environments like Earth's upper atmosphere and interstellar space.[7][8]
Methanediol is a key intermediate in atmospheric chemistry, participating in the formation of secondary organic aerosols and reacting with ozone and Criegee intermediates.[6][9] Its reaction with hydroxyl radicals (•OH) is particularly relevant, with a calculated rate constant of 2.4 × 10⁻¹² cm³·s⁻¹ under atmospheric conditions.[9] This reaction can proceed via hydrogen abstraction from either the central carbon or the hydroxyl groups.[9]
Spectroscopic Data
Spectroscopic analysis has been crucial for the identification and characterization of methanediol, particularly following its successful gas-phase synthesis. Infrared (IR) spectroscopy has been used to identify its characteristic vibrational modes.
Table 3: Selected Experimental Vibrational Frequencies for Methanediol
| Approximate Mode Description | Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| OH stretch | 3637.6 | Medium | [14] |
| OH stretch | 3564.4 | Medium | [14] |
| COH deformation | 1424.4 | Weak | [14] |
| COH deformation | 1358.7 | Weak | [14] |
| CH₂ wag | 1334.6 | Weak | [14] |
| CO stretch | 1056.5 | Strong | [14] |
| CO torsion | 547.7 | Medium |[14] |
Note: Data obtained from matrix-isolation infrared spectroscopy.[14] Recent high-level computational studies have provided rovibrational data that closely match experimental findings, confirming the gas-phase detection.[6]
Experimental Protocols
The definitive synthesis and identification of gas-phase methanediol marked a significant experimental achievement.[7][15]
Methodology: Gas-Phase Synthesis and Detection
-
Sample Preparation : A mixture of methanol (CH₃OH) and oxygen (O₂) ices is prepared at extremely low temperatures (5 K) under ultrahigh-vacuum conditions (a few 10⁻¹¹ Torr).
-
Energetic Processing : The ice sample is exposed to high-energy electrons (5 keV). This irradiation induces chemical reactions within the ice matrix. Electronic structure calculations suggest that methanediol forms via the insertion of an electronically excited oxygen atom, O(¹D), into a carbon-hydrogen bond of methanol.[7][10]
-
Sublimation : The processed ice is then slowly heated in a Temperature Programmed Desorption (TPD) phase. As the temperature rises, molecules sublime from the ice into the gas phase. Methanediol has been observed to sublime at approximately 181 K.
-
Isomer-Selective Detection : The sublimed gas-phase molecules are analyzed using photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[7]
-
This technique uses tunable vacuum ultraviolet (VUV) photons to ionize molecules.
-
By carefully selecting the photon energy, specific isomers can be selectively ionized based on their unique adiabatic ionization energies (IE).
-
For CH₄O₂ isomers, the calculated IEs are:
-
Methanediol (C₂): ~10.7 eV
-
Methyl Peroxide (CH₃OOH): ~9.8 eV
-
-
By setting the photon energy between these values (e.g., at 10.49 eV), methyl peroxide can be ionized while methanediol cannot. By raising the energy (e.g., to 10.86 eV), both isomers can be ionized. Comparing the mass spectra at different photon energies allows for the unambiguous identification of methanediol.
-
References
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- 4. Formaldehyde - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
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- 7. Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. Methanediol | CH4O2 | CID 79015 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
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